molecular formula C21H20O11 B191756 Luteolin 5-glucoside CAS No. 20344-46-1

Luteolin 5-glucoside

Cat. No.: B191756
CAS No.: 20344-46-1
M. Wt: 448.4 g/mol
InChI Key: KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin 5-glucoside (C₂₁H₂₀O₁₁) is a flavone glycoside derived from the aglycone luteolin, a naturally occurring flavonoid with a C6-C3-C6 structure. The compound is characterized by a glucose moiety attached to the hydroxyl group at the 5-position of the luteolin backbone (Figure 1) . It is found in plants such as Ocimum kilimandsch-aricum and Cirsium japonicum var. maackii, where it contributes to antioxidant and enzyme-inhibitory properties . Unlike the more common luteolin 7-O-glucoside (LUT-7G), this compound is relatively rare in nature, making its biochemical profile distinct .

Preparation Methods

Semi-Synthetic Chemical Preparation of Luteolin 5-Glucoside

Starting Materials and Reaction Pathways

The semi-synthesis of this compound primarily utilizes hesperidin or hesperetin-7-O-glucoside as starting materials . Hesperidin, a flavanone glycoside abundant in citrus peels, undergoes a multi-step transformation involving dehydrogenation and demethylation (Figure 1). The process eliminates methyl groups and introduces structural modifications to yield luteolin derivatives.

Key Reactions:

  • Dehydrogenation : Hesperidin is treated with pyridine, aluminum chloride (AlCl₃), and iodine under reflux conditions (80–180°C) to form eriodictyol-7-O-rutinoside .

  • Demethylation : The intermediate undergoes closed-system distillation with AlCl₃ and low-boiling alcohols (e.g., methanol or ethanol) to remove methyl groups, producing luteolin-7-O-rutinoside .

  • Acid Hydrolysis : Luteolin-7-O-rutinoside is hydrolyzed using phosphoric acid to yield luteolin and this compound, which are separated via silica gel chromatography .

Alternative Pathway:

Using hesperetin-7-O-glucoside as the starting material simplifies the process. Dehydrogenation and demethylation occur in a single step with AlCl₃ and pyridine, achieving a 50–65% yield of this compound . This route reduces the number of steps and improves scalability.

Optimization of Reaction Conditions

Critical parameters influencing yield and efficiency include:

ParameterOptimal ConditionImpact on Yield
Temperature110°C (dehydrogenation)Maximizes intermediate formation
SolventPyridine + methanol (1:3)Enhances solubility of AlCl₃
Reaction Time48–72 hoursEnsures complete demethylation
CatalystAlCl₃ (1.2 equiv)Facilitates methyl group removal

Increasing pyridine concentration beyond 20% reduces yield due to side reactions, while temperatures above 180°C degrade the product .

Yield and Scalability Considerations

The overall yield from hesperidin is 5.88% over five steps, whereas hesperetin-7-O-glucoside achieves 50–65% in two steps . Industrial production favors the latter due to fewer purification stages and lower reagent costs.

Extraction and Isolation from Natural Sources

Botanical Sources and Extraction Techniques

This compound is naturally present in Cirsium japonicum var. maackii (Korean thistle) . The extraction process involves:

  • Solvent Extraction : Dried plant material is macerated in 70% ethanol at 60°C for 24 hours.

  • Filtration and Concentration : The ethanolic extract is filtered and concentrated under reduced pressure.

  • Partitioning : The crude extract is partitioned with ethyl acetate to isolate flavonoid-rich fractions .

Purification and Characterization Methods

Purification employs high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water-acetonitrile with 0.1% formic acid) . this compound elutes at 27.87 minutes, distinct from luteolin (42.04 minutes) . Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure, particularly the glycosylation at the 5-OH position.

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost
Semi-synthesis (hesperidin)5.88%>95%ModerateHigh
Semi-synthesis (hesperetin-7-O-glucoside)50–65%>90%HighModerate
Natural extraction0.2–0.5%*80–85%LowLow

*Estimated based on typical flavonoid extraction yields.

The semi-synthetic route from hesperetin-7-O-glucoside is industrially preferred due to higher yields and simpler purification. Natural extraction, while environmentally sustainable, is limited by low concentrations in plant tissues .

Chemical Reactions Analysis

Types of Reactions: Luteolin 5-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Luteolin 5-O-glucoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anti-Inflammatory Properties

Luteolin 5-glucoside exhibits potent anti-inflammatory effects, primarily through the inhibition of nitric oxide production and the modulation of inflammatory pathways.

  • Mechanism of Action : In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was shown to dose-dependently inhibit nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also suppressed the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammation signaling pathways.
Study Cell Line Effect Concentration Outcome
RAW 264.7NO inhibition50-100 µM65.34% inhibition of edema
RAW 264.7iNOS/COX-2 inhibitionVariesSignificant reduction in expression

Anticancer Effects

This compound has been investigated for its anticancer potential across various cancer types, demonstrating significant efficacy in preclinical models.

  • Colon Cancer : In male Wistar rats, luteolin showed protective effects against colon carcinogenesis induced by carcinogens. Co-administration with aspirin led to a reduction in tumor incidence and polyp disappearance .
  • Pancreatic Cancer : In an orthotopic model using male athymic nude mice, luteolin enhanced apoptotic cell death and inhibited key signaling pathways associated with tumor growth when used alongside gemcitabine .
Cancer Type Model Combination Treatment Outcome
Colon CancerMale Wistar RatsAspirinReduced tumor incidence
Pancreatic CancerMale Athymic Nude MiceGemcitabineIncreased apoptosis

Metabolic Disorders

Research indicates that this compound may be beneficial in managing metabolic disorders such as obesity and diabetes.

  • Obesity : In studies with C57BL/6 mice, luteolin improved insulin sensitivity and reduced diet-induced obesity by promoting the transition from white to brown adipose tissue through AMPK signaling pathways .
  • Diabetes Complications : Luteolin demonstrated protective effects against diabetic nephropathy by enhancing insulin signaling pathways and reducing glomerulosclerosis in streptozotocin-induced diabetic mice .
Condition Model Effect Outcome
ObesityC57BL/6 MiceInsulin SensitivityAmeliorated obesity
Diabetic NephropathyICR MiceRenal ProtectionImproved filtration function

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neuroinflammation.

  • Studies indicate that luteolin can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Differences Among Luteolin Glucosides

Luteolin glucosides differ primarily in the position of glycosylation, which significantly influences their bioavailability and bioactivity:

Compound Glycosylation Position Key Structural Features Natural Sources
Luteolin 5-glucoside C5-OH Glucose at 5-position; reduced steric hindrance Ocimum kilimandsch-aricum, Korean thistle
Luteolin 7-glucoside C7-OH Glucose at 7-position; common in dietary plants Parsley, thyme, olives
Luteolin 4′-glucoside C4′-OH Glucose at 4′-position; rare, impacts B-ring interactions Synthetic or engineered extracts
  • Bioactivity Comparison: Antioxidant Capacity: Luteolin aglycone exhibits stronger antioxidant activity than its glucosides due to free hydroxyl groups . Enzyme Inhibition:
  • α-Glucosidase Inhibition : Luteolin aglycone shows five-fold higher inhibition than its 5- and 7-glucosides, which have effects comparable to acarbose (IC₅₀ ~0.5–1.0 mM) .
  • Acetylcholinesterase (AChE) Inhibition : Apigenin 5-glucoside (a structural analog) demonstrates superior binding energy (−10.8 kcal/mol) compared to luteolin 7,4′-dimethyl ether (−10.5 kcal/mol), attributed to additional hydrogen bonds with Asp72 and Tyr130 .

Comparison with Apigenin 5-Glucoside

Apigenin 5-glucoside, a structural analog differing only in the absence of a hydroxyl group at C3′, shares functional similarities with this compound:

Property This compound Apigenin 5-Glucoside
Molecular Interactions Forms hydrogen bonds with Tyr121, Tyr130 Binds Asp72, Tyr121, Tyr130 via 4 H-bonds
AChE Binding Energy Not explicitly studied −10.8 kcal/mol (better than galantamine)
Antioxidant Activity Moderate (dependent on glycosylation) Lower than luteolin derivatives due to fewer hydroxyl groups

Comparison with Quercetin Glucosides

Quercetin glucosides (e.g., quercetin 3-O-β-D-glucuronide) are flavonol derivatives with broader hydroxylation patterns:

Property This compound Quercetin 3-O-β-D-Glucuronide
Glycosylation Site C5-OH (flavone) C3-OH (flavonol)
Enzyme Inhibition Moderate α-glucosidase inhibition Stronger AChE inhibition (−11.2 kcal/mol)
Bioavailability Lower membrane permeability Enhanced via glucuronidation
  • Functional Divergence : Quercetin glucosides exhibit stronger enzyme inhibition due to their C3 glycosylation and additional hydroxyl groups, but luteolin derivatives are less prone to metabolic degradation .

Research Findings and Implications

Molecular Docking and Enzyme Interactions

Metabolic Stability vs. Bioactivity Trade-Off

While glycosylation reduces luteolin’s inherent antioxidant and anti-inflammatory activity, it improves solubility and metabolic stability. For example, this compound in Cirsium japonicum retains moderate α-glucosidase inhibition (IC₅₀ ~1.2 mM) despite lower potency than the aglycone .

Biological Activity

Luteolin 5-glucoside, a glycosylated form of luteolin, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a glucose molecule attached to the 5-position of the luteolin flavonoid. This modification significantly influences its solubility and biological activity compared to its aglycone counterpart, luteolin.

  • Tyrosinase Inhibition : this compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. Studies have shown that it exhibits competitive inhibition with an KiK_i value of approximately 3.02 μM for l-tyrosine and 11.56 μM for l-DOPA, indicating strong binding affinity to the enzyme . This property suggests potential applications in skin whitening products.
  • Antioxidant Activity : The compound demonstrates significant radical scavenging activity, comparable to other well-known antioxidants like quercetin. It effectively neutralizes free radicals such as DPPH and superoxide anions, contributing to its protective effects against oxidative stress .
  • Anti-Inflammatory Effects : this compound has shown promising anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines such as COX-2 and iNOS . This modulation is crucial in managing conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeEvidenceReference
Tyrosinase InhibitionCompetitive inhibitor with KiK_i values of 3.02 μM (l-tyrosine) and 11.56 μM (l-DOPA)
AntioxidantSignificant DPPH and superoxide radical scavenging activity
Anti-inflammatoryInhibits NF-κB activation; reduces COX-2 and iNOS expression
CytotoxicityLow cytotoxicity against normal cells; protective against UV-induced damage
Anti-cancerInduces apoptosis in cancer cell lines; enhances efficacy when combined with other agents

Case Studies

  • Skin Whitening Applications : A study investigated the effectiveness of this compound in inhibiting melanin synthesis in B16 melanoma cells. The results indicated that it significantly reduced melanin content while demonstrating low cytotoxicity towards normal skin cells .
  • Cancer Research : Research on the anti-cancer properties of luteolin derivatives, including this compound, showed that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
  • Inflammation Models : In vivo studies demonstrated that this compound administration reduced inflammatory markers in animal models of arthritis and colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for distinguishing Luteolin 5-glucoside from its structural isomers (e.g., 7-glucoside) in plant extracts?

  • Methodological Answer : Use ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) to resolve isomers based on retention time and fragmentation patterns. For example, this compound exhibits distinct MS/MS spectra (e.g., m/z 461.112 [M-H]⁻) compared to 7-glucoside derivatives . Validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on glycosylation position via proton shifts in the aromatic region .

Q. How can researchers validate the purity of this compound isolated from natural sources?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with diode-array detection (DAD) to assess purity (>98%) and confirm spectral consistency with reference standards. Include thin-layer chromatography (TLC) for preliminary screening and compare Rf values against authenticated samples. Reproducibility should be confirmed across multiple solvent systems (e.g., ethyl acetate:formic acid:water mixtures) .

Q. What in vitro models are suitable for initial screening of this compound’s antioxidant activity?

  • Methodological Answer : Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Normalize activity to quercetin or ascorbic acid controls. For cellular models, use hydrogen peroxide-induced oxidative stress in human keratinocytes (HaCaT cells) and measure reactive oxygen species (ROS) reduction via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s metabolism by gut microbiota?

  • Methodological Answer : Simulate anaerobic colonic conditions using fecal slurry incubations (pH 6.5–7.0, 37°C) and monitor metabolite production via LC-MS. Clostridium orbiscindens strains are known to metabolize luteolin derivatives into 3-(3,4-dihydroxyphenyl)propionic acid; track this conversion using isotopic labeling (e.g., ¹³C-glucose) . Include negative controls with autoclaved microbiota to confirm enzymatic activity .

Q. What strategies resolve contradictory data on this compound’s bioactivity across different cell lines?

  • Methodological Answer : Perform dose-response studies (e.g., 1–100 µM) with standardized cell viability assays (MTT or resazurin). Account for cell-specific uptake mechanisms by measuring intracellular flavonoid concentrations via LC-MS. For example, discrepancies in antileukemic activity may arise from differential expression of β-glucosidases, which hydrolyze the glycoside to active aglycones . Normalize data to protein content or cell count to mitigate variability .

Q. How can researchers optimize extraction protocols to maximize this compound yield from plant matrices?

  • Methodological Answer : Use response surface methodology (RSM) to model solvent composition (e.g., ethanol:water ratio), temperature, and extraction time. Soxhlet extraction with 70% ethanol at 60°C for 6 hours is effective for Daphne sericea; validate yields via HPLC-DAD . For thermolabile samples, employ ultrasound-assisted extraction (UAE) at 40 kHz to reduce degradation .

Q. Data Analysis & Interpretation

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in pharmacological studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For transcriptomic or metabolomic data, apply false discovery rate (FDR) correction to adjust p-values in high-throughput analyses .

Q. How should structural analogs of this compound be prioritized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Generate a QSAR (quantitative structure-activity relationship) model using descriptors like logP, molecular polarizability, and glycosidic bond stability. Compare analogs (e.g., luteolin 5,3’-dimethyl ether, luteolin 7-methyl ether 5-glucoside) for bioactivity against cancer cell lines (e.g., MCF-7, HepG2) to identify key functional groups .

Q. Experimental Reproducibility

Q. What quality controls are essential for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Validate synthetic routes (e.g., Koenigs-Knorr glycosylation) using NMR to confirm β-glycosidic linkage and absence of α-anomer byproducts. Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with vanillin-sulfuric acid staining. Purity must exceed 95% (HPLC), and batch-to-batch consistency should be confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can researchers address variability in flavonoid glycoside quantification across laboratories?

  • Methodological Answer : Adopt a harmonized protocol using certified reference materials (CRMs) from Phytoplan or the National Institute of Standards and Technology (NIST). Participate in inter-laboratory proficiency testing and report results with measurement uncertainty (e.g., ±5% for HPLC-DAD) .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942500
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20344-46-1
Record name Galuteolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20344-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 5-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEOLIN 5-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luteolin 5-glucoside
Reactant of Route 2
Luteolin 5-glucoside
Reactant of Route 3
Luteolin 5-glucoside
Reactant of Route 4
Luteolin 5-glucoside
Reactant of Route 5
Luteolin 5-glucoside
Reactant of Route 6
Luteolin 5-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.